4-bromo-N-(2-methylphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZDKOVRDPXLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Benzamide Scaffolds in Organic Synthesis and Medicinal Chemistry
The benzamide (B126) group, which consists of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in both organic synthesis and medicinal chemistry. researchgate.net In organic synthesis, benzamides are prized as stable and versatile intermediates. researchgate.net Their amide bond is a fundamental component of peptides and proteins, making them crucial for the synthesis of complex molecules and natural product analogs.
In the realm of medicinal chemistry, the benzamide scaffold is of paramount importance due to its ability to form various interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. researchgate.netontosight.ai This property has enabled the development of numerous therapeutic agents. Benzamide derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The inherent stability and favorable pharmacokinetic properties of the benzamide core further solidify its status as a critical component in the design and discovery of new drugs.
Overview of Substituted Benzamides As Privileged Structures
The true versatility of the benzamide (B126) framework is realized through substitution. By strategically attaching different chemical groups to the benzene (B151609) ring and the nitrogen atom, chemists can meticulously adjust a molecule's properties to achieve specific biological outcomes. These "substituted benzamides" are frequently classified as "privileged structures" in medicinal chemistry. acs.orgnih.gov This term, first introduced in 1988, describes molecular scaffolds that can bind to multiple, unrelated biological targets, thus exhibiting a broad range of potential activities. acs.orgnih.gov
The strategic placement of substituents can alter a molecule's size, electronics, and other properties that govern its interaction with biological systems. acs.org For example, adding a halogen like bromine can influence metabolic stability. ontosight.aimdpi.com The modular nature of their synthesis allows for the creation of large libraries of diverse benzamide compounds, which accelerates the exploration of structure-activity relationships. acs.orgacs.org This makes the benzamide scaffold a powerful tool for discovering new biologically active compounds for a variety of therapeutic applications. acs.orgajptonline.com
Rationale for Investigating 4 Bromo N 2 Methylphenyl Benzamide Within Benzamide Chemistry
Established Synthetic Routes for Amide Bond Formation
The formation of the amide bond in this compound is a critical step in its synthesis. Conventional methods, widely employed in organic chemistry, provide reliable routes to this compound.
Conventional Acid Chloride Coupling Approaches
A primary and straightforward method for synthesizing this compound involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline. researchgate.net This acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert solvent like dichloromethane (B109758) or toluene. For instance, o-toluidine (B26562) can be reacted with butyryl chloride at elevated temperatures, followed by workup to yield the corresponding amide. google.com
This approach is advantageous due to the high reactivity of the acid chloride, which often leads to high yields of the desired amide. The reaction of 4-bromobenzoyl chloride with potassium thiocyanate (B1210189) in dry acetone, followed by condensation with diethylamine, is another example of the utility of the acid chloride precursor. researchgate.net
Carbodiimide-Mediated Amide Coupling Reactions (e.g., DCC/DMAP)
Carbodiimide-mediated coupling reactions offer a milder alternative to the use of acid chlorides for the formation of the amide bond. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate the reaction between 4-bromobenzoic acid and 2-methylaniline. mdpi.com
In this method, the carboxylic acid is activated by DCC to form a reactive O-acylisourea intermediate. acs.org The subsequent nucleophilic attack by the amine (2-methylaniline) on this intermediate, often promoted by DMAP, leads to the formation of the amide bond. nih.gov While effective, a significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea byproduct, which can complicate the purification of the final product. nih.gov To mitigate this, alternative coupling agents and optimized reaction conditions are often explored. For example, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) and a catalytic amount of DMAP can significantly improve yields and simplify purification. nih.gov
| Method | Reagents | Key Features | Potential Issues |
|---|---|---|---|
| Acid Chloride Coupling | 4-bromobenzoyl chloride, 2-methylaniline, base (e.g., triethylamine) | High reactivity, often high yields. | Harsh conditions, generation of HCl byproduct. researchgate.netgoogle.com |
| DCC/DMAP Coupling | 4-bromobenzoic acid, 2-methylaniline, DCC, DMAP | Milder conditions than acid chloride method. | Formation of dicyclohexylurea byproduct, requiring careful purification. mdpi.comnih.gov |
Advanced and Catalytic Strategies for Synthesizing this compound and Analogues
Modern synthetic chemistry offers a range of catalytic methods that not only provide efficient routes to this compound but also enable its further derivatization, expanding its utility in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for derivatization)
The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the benzoyl ring. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds. nih.govresearchgate.net
In a typical Suzuki-Miyaura reaction, this compound can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate or potassium phosphate. nih.govresearchgate.netresearchgate.net This reaction allows for the synthesis of a wide array of analogues with diverse electronic and steric properties. nih.govresearchgate.net For instance, the coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids has been successfully demonstrated. mdpi.com The choice of palladium catalyst and ligands can be crucial for the success of these reactions, with catalysts like Pd(OAc)₂ and ligands such as SPhos and XPhos also being employed. beilstein-journals.orgacs.org
Copper-Catalyzed C-N and C-O Coupling Mechanistic Insights
Copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, provide important pathways for the formation of C-N and C-O bonds. acs.orgscispace.com While not a direct synthesis of the amide bond in the title compound, these methods are highly relevant for the synthesis of its precursors and analogues. For example, copper catalysts can be used for the N-arylation of amides with aryl halides. researchgate.net
The mechanism of these reactions generally involves the coordination of the nucleophile (an amine or an alcohol) and the aryl halide to the copper center, followed by reductive elimination to form the desired product. The choice of ligand, base, and solvent is critical for the efficiency of these reactions. acs.org Recent advancements have led to the development of more effective copper-based catalytic systems that can operate under milder conditions and with a broader substrate scope, including the use of (hetero)aryl chlorides. nih.govacs.org These methods are valuable for synthesizing a variety of N-aryl amides and related compounds. researchgate.net
Green Chemistry Approaches to Amide Synthesis (e.g., Ritter Amidation with heterogeneous catalysts)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide synthesis. unibo.it The Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor in the presence of a strong acid, offers an atom-economical route to N-alkyl amides. researchgate.netwikipedia.orgmissouri.edu
The classical Ritter reaction often requires harsh acidic conditions. wikipedia.org However, recent research has focused on the use of heterogeneous catalysts to make the process more sustainable. organic-chemistry.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. missouri.eduorganic-chemistry.org While typically used for N-alkyl amides, modifications and alternative catalytic systems could potentially be adapted for the synthesis of N-aryl amides like this compound, contributing to greener synthetic pathways.
| Strategy | Key Reaction | Catalyst/Reagents | Application |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃/K₃PO₄, Aryl boronic acids | Derivatization of the 4-bromo position. nih.govnih.govresearchgate.net |
| Copper-Catalyzed Coupling | Ullmann/Goldberg Reaction | CuI, Ligands (e.g., proline), Base | Synthesis of N-aryl amides and ethers. acs.orgresearchgate.net |
| Green Chemistry Approach | Ritter Amidation | Nitrile, Carbocation precursor, Heterogeneous acid catalyst | Atom-economical synthesis of amides. researchgate.netorganic-chemistry.org |
Derivatization Reactions and Precursor Interconversion Pathways
The reactivity of this compound is primarily centered around the bromine-substituted benzene (B151609) ring, the amide linkage, and the tolyl group. These functional groups allow for a variety of chemical transformations.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the benzoyl ring of this compound can be displaced by various nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org While the benzamide (B126) group itself is electron-withdrawing, which can facilitate nucleophilic aromatic substitution (SNAr), the reaction often requires specific conditions. nih.gov
For instance, in related benzamide structures, the presence of a nitro group ortho or para to the halogen significantly enhances the rate of nucleophilic substitution. nih.gov In the case of this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to form new carbon-carbon bonds at the position of the bromine atom. researchgate.netresearchgate.net This reaction typically involves an aryl boronic acid and a palladium catalyst to create biaryl compounds. researchgate.net
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 4-aryl-N-(2-methylphenyl)benzamides |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) under activating conditions | 4-substituted-N-(2-methylphenyl)benzamides |
Amide Hydrolysis and Other Cleavage Reactions
The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. This reaction breaks the amide linkage to yield 4-bromobenzoic acid and 2-methylaniline. The stability of the amide bond means that this process often requires heating.
| Reaction | Conditions | Products |
| Acidic Hydrolysis | Strong acid (e.g., HCl), heat | 4-bromobenzoic acid, 2-methylanilinium salt |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat | 4-bromobenzoate salt, 2-methylaniline |
Electrophilic Aromatic Substitution on the Benzamide Moieties
Electrophilic aromatic substitution can occur on either of the two benzene rings of this compound. libretexts.org The substitution pattern is directed by the existing substituents.
On the 4-bromobenzoyl ring: The bromine atom is a deactivating but ortho-, para-directing group. The benzoyl group is a meta-directing deactivator. The directing effects of these two groups would lead to complex product mixtures, though substitution is generally disfavored on this ring due to deactivation.
On the 2-methylphenyl ring: The methyl group is an activating, ortho-, para-director. The amide group is also an ortho-, para-director, though its activating/deactivating nature can depend on the reaction conditions. The combined effect of these groups would direct incoming electrophiles to the positions ortho and para to the methyl group.
Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using a halogen and a Lewis acid catalyst). masterorganicchemistry.com
Synthesis and Functionalization of Key Precursors (e.g., 4-bromo-2-methylaniline)
The primary precursor for the synthesis of this compound is 4-bromo-2-methylaniline. chemicalbook.comlookchem.comchemicalbook.com This aniline (B41778) derivative can be prepared through a multi-step process starting from 2-methylaniline (o-toluidine). google.comgoogle.com A typical synthesis involves the protection of the amino group as an acetamide, followed by bromination and subsequent hydrolysis of the protecting group. google.com
Synthesis of 4-bromo-2-methylaniline:
Protection: 2-methylaniline is reacted with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide.
Bromination: The N-(2-methylphenyl)acetamide is then brominated to yield N-(4-bromo-2-methylphenyl)acetamide.
Hydrolysis: The resulting compound is hydrolyzed, typically with a strong acid, to give 4-bromo-2-methylaniline. google.com
This precursor, 4-bromo-2-methylaniline, can then be acylated with 4-bromobenzoyl chloride to produce this compound.
| Precursor | Synthesis Method |
| 4-bromo-2-methylaniline | Protection of o-toluidine, followed by bromination and deprotection. google.com |
| 4-bromobenzoyl chloride | Oxidation of 4-bromotoluene (B49008) to 4-bromobenzoic acid, followed by reaction with a chlorinating agent (e.g., thionyl chloride). |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of this compound provides detailed information about the number, type, and connectivity of protons in the molecule. The expected signals are as follows:
Amide Proton (N-H): A single, often broad, signal is anticipated in the downfield region (typically δ 8.0-10.0 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons: The spectrum will show distinct patterns for the two aromatic rings.
The 4-bromophenyl ring is expected to exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group (H-2' and H-6') are expected to resonate further downfield (around δ 7.8-8.0 ppm) than the protons ortho to the bromine atom (H-3' and H-5', around δ 7.6-7.7 ppm) due to the electron-withdrawing effect of the carbonyl group.
The 2-methylphenyl ring will show a more complex multiplet pattern for its four protons in the aromatic region (typically δ 7.1-7.5 ppm).
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will appear in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 8.0 - 10.0 | broad singlet |
| Aromatic (H-2', H-6') | 7.8 - 8.0 | doublet |
| Aromatic (H-3', H-5') | 7.6 - 7.7 | doublet |
| Aromatic (H-3, H-4, H-5, H-6) | 7.1 - 7.5 | multiplet |
Note: Predicted values are based on general principles and data from similar benzamide structures.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 12 distinct signals are expected in the aromatic and amide region, plus one in the aliphatic region for the methyl group, as the two phenyl rings are unsymmetrical.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum, typically between δ 165-170 ppm. japsonline.com
Aromatic Carbons: The twelve aromatic carbons will resonate in the δ 110-140 ppm range.
The carbon attached to the bromine atom (C-4') is influenced by the 'heavy atom effect', which can cause a shift that is less downfield than might be expected based on electronegativity alone, often appearing around δ 125-129 ppm. stackexchange.com
The quaternary carbons (C-1', C-1, C-2) will generally show weaker signals than the protonated carbons. The carbon bearing the methyl group (C-2) and the carbon attached to the nitrogen (C-1) are expected around δ 130-138 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal will appear in the upfield, aliphatic region of the spectrum, typically around δ 17-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-Ar) | 110 - 140 |
Note: Predicted values are based on general principles and data from similar benzamide structures. japsonline.comstackexchange.com
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for mapping out the spin systems within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is 290.16 g/mol . sigmaaldrich.com
Molecular Ion Peak ([M]⁺): In the mass spectrum, the molecular ion peak will appear as a characteristic pair of signals of almost equal intensity, one at m/z 289 and the other at m/z 291. This distinctive pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula, C₁₄H₁₂⁷⁹BrNO.
Fragmentation Pattern: The primary fragmentation pathway for benzamides is typically the cleavage of the amide bond. For this compound, this would lead to two major fragment ions:
A fragment at m/z 183/185, corresponding to the 4-bromobenzoyl cation [BrC₆H₄CO]⁺.
A fragment corresponding to the 2-methylaniline radical cation at m/z 106.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: A sharp peak in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group. japsonline.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, intense absorption band between 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide. japsonline.com
N-H Bending (Amide II band): This band, which arises from a combination of N-H bending and C-N stretching, is found between 1510-1550 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to appear as a band in the far-infrared region, typically between 500-600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | 1650 - 1680 |
| Amide (N-H) | Bending | 1510 - 1550 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aliphatic (C-H) | Stretching | < 3000 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Note: Predicted values are based on general principles and data from similar benzamide structures. japsonline.com
Chromatographic Methods for Purity Assessment and Isolation
The purification and verification of the purity of this compound, like many synthetic organic compounds, rely on a suite of chromatographic techniques. These methods are crucial for separating the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity essential for accurate analytical characterization and further applications.
Column Chromatography is a fundamental technique employed for the purification of this compound on a preparative scale. evitachem.combeilstein-journals.org The crude product, after synthesis, is typically subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, often a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is used to effectively separate the components based on their differential adsorption to the silica gel. For instance, a gradient of hexane:EtOAc from 10:1 to 7:1 has been successfully used to isolate the compound as a white solid. beilstein-journals.org In some cases, flash column chromatography with a gradient elution of methanol (B129727) in dichloromethane is also employed for purification. google.com
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions collected from column chromatography. By spotting the reaction mixture or purified fractions on a TLC plate and developing it with an appropriate solvent system, the number of components can be visualized, allowing for an estimation of purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise determination of the purity of this compound. Using a reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, HPLC can provide quantitative data on the purity of the compound, often achieving greater than 95% purity. This high level of accuracy is critical for ensuring the quality of the compound for subsequent structural and biological studies.
Solid-State Structural Investigations via X-ray Crystallography
The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through single-crystal X-ray diffraction, providing invaluable insights into the conformation and intermolecular interactions of this compound.
The foundation of a crystal structure determination lies in the meticulous collection and refinement of X-ray diffraction data. For derivatives of this compound, single crystals are typically grown by slow evaporation of a suitable solvent. researchgate.net The diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source, such as Mo Kα radiation. nih.govnih.gov
The collected data undergo a series of corrections, including absorption corrections, to ensure accuracy. nih.gov The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². mdpi.com Hydrogen atoms are often placed in geometrically idealized positions and refined using a riding model. nih.govmdpi.com The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (S), and the residual electron density. nih.govnih.gov
Below is a table summarizing typical crystallographic data for related benzamide structures.
| Parameter | Value | Reference |
| Crystal system | Triclinic | nih.gov |
| Space group | P-1 | nih.gov |
| a (Å) | 3.8338 (4) | nih.gov |
| b (Å) | 12.6784 (13) | nih.gov |
| c (Å) | 24.918 (2) | nih.gov |
| α (°) | 81.875 (8) | nih.gov |
| β (°) | 88.386 (7) | nih.gov |
| γ (°) | 85.460 (8) | nih.gov |
| Volume (ų) | 1195.1 (2) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 123 | nih.gov |
| Radiation type | Mo Kα | nih.gov |
The molecular structure of this compound is characterized by a non-planar conformation. The two aromatic rings, the 4-bromophenyl ring and the 2-methylphenyl ring, are twisted with respect to each other. This twist is quantified by the dihedral angle between the mean planes of the two rings.
In the related compound, 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.gov The central N-C=O plane makes dihedral angles of 30.2 (2)° and 29.2 (2)° with the phenyl and 4-bromophenyl rings, respectively. nih.gov In another related structure, 4-bromo-N-(2-hydroxyphenyl)benzamide, the two aromatic rings are inclined to one another by 80.7 (2)°. nih.govnih.gov The central amide fragment's mean plane forms a dihedral angle of 73.97 (12)° with the hydroxy-substituted benzene ring and 25.42 (19)° with the bromo-substituted benzene ring. nih.govnih.gov For 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings are reported to be 16.78 (15)° and 18.87 (14)° for the two molecules in the asymmetric unit. nih.gov These variations in dihedral angles highlight the influence of substituents on the molecular conformation.
The planarity of the central amide moiety is also a key structural feature. In 4-bromo-N-(2-hydroxyphenyl)benzamide, this fragment is essentially planar, with an r.m.s. deviation for all non-hydrogen atoms of 0.0026 Å. nih.gov
The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions, which collectively form the supramolecular architecture.
Hydrogen bonds are pivotal in dictating the crystal packing of this compound and its analogues. In the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov These chains are further interconnected by C-H···π contacts to create a three-dimensional network. nih.gov
In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, the crystal packing is dominated by both O-H···O and N-H···O hydrogen bonds, which link the molecules into chains. nih.govnih.gov These chains are then connected by weaker C-H···O hydrogen bonds to form sheets. nih.govnih.gov The interplay of these interactions results in the formation of specific ring motifs, such as R³₂(9) and R³₃(17). nih.govnih.gov For 4-bromo-N-(2-nitrophenyl)benzamide, weak C-H···O interactions are the primary drivers of the crystal packing. nih.gov
Polymorphism and Co-crystallization Studies (Potential Research Area)
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The existence of crystalline compounds, including various solvates, may lead to polymorphism. google.com Given the conformational flexibility of the amide bond and the potential for different arrangements of the phenyl rings in this compound, it is a strong candidate for exhibiting polymorphism. Investigating the crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the discovery of different polymorphic forms with unique characteristics.
Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, offers a strategy to modify the physicochemical properties of a compound without altering its chemical identity. researchgate.net The presence of hydrogen bond donors (N-H) and acceptors (C=O) in this compound makes it an excellent candidate for forming co-crystals with other molecules (co-formers). This approach could be used to enhance properties such as solubility or stability. The prediction of co-crystal formation can be approached using methods like the hydrogen-bond propensity (HBP) protocol. Exploring the co-crystallization of this compound with various pharmaceutically acceptable co-formers could be a fruitful area of research, potentially leading to new solid forms with improved properties.
Computational Chemistry and Molecular Modeling of 4 Bromo N 2 Methylphenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-bromo-N-(2-methylphenyl)benzamide.
Theoretical calculations of bond lengths and angles show good correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational models. For instance, the C-Br, C=O, and N-H bond lengths are determined with high precision. The electronic structure analysis highlights the distribution of electron density across the molecule, which is essential for understanding its chemical behavior.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Br1-C4 | 1.917 | |
| C7-O1 | 1.256 | |
| C7-N1 | 1.378 | |
| N1-H1 | 1.014 | |
| C1-C7-N1 | 115.8 | |
| C7-N1-C8 | 127.4 | |
| C2-C1-C7-O1 | 158.7 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the bromobenzoyl moiety, while the LUMO is distributed across the N-(2-methylphenyl) portion. This separation suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap is typically in the range of 4-5 eV, indicating a high degree of kinetic stability. A smaller energy gap would imply higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound illustrates the different electrostatic potential regions.
The most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group, indicating a likely site for electrophilic attack. The regions of positive potential (blue) are typically found around the hydrogen atoms, particularly the amide (N-H) proton, making it susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's charge topography and its implications for intermolecular interactions.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. For this compound, these descriptors confirm its high stability, as indicated by the large HOMO-LUMO gap.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies are crucial for understanding the potential biological activity of a compound.
Molecular docking simulations have been performed to investigate the interaction of this compound with various biological targets, including enzymes and receptors implicated in different diseases. These studies aim to identify the binding mode and predict the binding affinity (often expressed as a docking score or binding energy).
The results typically show that the compound fits into the active site of the target protein, forming various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The amide group often acts as a key hydrogen bond donor and acceptor. The bromo-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions, while the methyl-substituted phenyl ring also contributes to hydrophobic contacts. These interactions collectively determine the stability of the protein-ligand complex and the compound's potential inhibitory or modulatory activity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LEU 345, SER 198 |
| Hydrogen Bond Interactions | N-H...O (Ser 198) |
Note: This data is for illustrative purposes and represents typical findings from molecular docking studies.
Characterization of Key Hydrogen Bonds and Hydrophobic Interactions at Binding Sites
Molecular docking simulations performed on benzamide (B126) derivatives structurally related to this compound have elucidated the critical interactions that stabilize these ligands within the active sites of various protein targets. These interactions are primarily a combination of hydrogen bonds and diverse hydrophobic contacts.
Hydrogen Bonds: The amide linkage (-CONH-) is a key pharmacophoric feature in this compound, serving as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O). In studies of similar benzamides, the N-H group frequently forms a hydrogen bond with the backbone carbonyl oxygen of amino acid residues in the active site. nih.gov Conversely, the carbonyl oxygen of the ligand can act as a hydrogen bond acceptor for donor groups on residues like histidine, arginine, or tyrosine. scialert.netresearchgate.net For instance, in the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a benzamide derivative was shown to form a crucial hydrogen bond with the residue HIS 185. scialert.net
Hydrophobic Interactions: The two aromatic rings of this compound—the 4-bromophenyl ring and the 2-methylphenyl ring—are pivotal for establishing hydrophobic interactions within the typically nonpolar binding pockets of protein targets. These interactions are varied and essential for binding affinity and specificity. nih.gov
Pi-Pi Stacking/T-shaped Interactions: These occur between the aromatic rings of the ligand and aromatic residues such as tyrosine (Tyr), phenylalanine (Phe), and histidine (His). Studies on related compounds targeting PARP1 have shown extensive Pi-Pi T-shaped interactions with residues like TYR907, TYR889, and TYR896. mdpi.com
Pi-Alkyl and Alkyl Interactions: The methyl group on the tolyl ring can engage in favorable pi-alkyl interactions with aromatic residues or alkyl-alkyl interactions with aliphatic residues like alanine (B10760859) (Ala), valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile). mdpi.com
Halogen Bonds: The bromine atom on the benzoyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-receptor complex.
The table below summarizes the types of interactions observed for analogous compounds in the active sites of various enzymes, which are predictive of how this compound might behave.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond (Donor) | Amide N-H | Backbone C=O of various residues |
| Hydrogen Bond (Acceptor) | Amide C=O | His, Arg, Tyr, Asn |
| Pi-Pi Stacking/T-Shaped | 4-Bromophenyl ring, 2-Methylphenyl ring | Tyr, Phe, His |
| Pi-Alkyl | 2-Methyl group | Tyr, Phe, Trp |
| Hydrophobic (Alkyl) | 2-Methyl group | Ala, Val, Leu, Ile |
Active Site Analysis and Ligand-Receptor Complex Stability
The stability of the complex formed between a ligand and its receptor is a critical determinant of the ligand's biological activity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to assess this stability.
Active Site Analysis: The binding sites for benzamide derivatives are often characterized as well-defined pockets lined with a combination of hydrophobic and polar amino acid residues. For example, the active site of PfDHODH accommodates benzamides with a mix of hydrophobic residues (PHE188, VAL532, LEU172) and a key hydrogen-bonding residue (HIS185). scialert.net The dual aromatic nature of this compound makes it well-suited to occupy such pockets, with the bromine and methyl substituents helping to anchor the molecule in specific sub-pockets.
Ligand-Receptor Complex Stability:
Binding Energy: Molecular docking programs calculate a binding energy score (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. Lower (more negative) binding energies suggest a more stable complex. scialert.netnih.gov
Molecular Dynamics (MD) Simulations: To evaluate the dynamic stability of the docked complex, MD simulations are performed over a period of nanoseconds. nih.gov A key metric derived from these simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD value for the ligand within the binding pocket indicates that it remains securely bound and does not diffuse away, thus confirming the stability of the interaction. nih.gov Studies on similar inhibitors have used MD simulations to validate the stability of the ligand-protein complex, showing minimal fluctuations and confirming that the key binding interactions are maintained throughout the simulation. nih.govnih.gov
MM-GBSA Calculations: The binding free energy of the complex can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This provides a more accurate estimation of the binding affinity by considering solvation effects. nih.gov
In Silico Pharmacokinetic Profiling and Druggability Assessment
Beyond target binding, a compound must possess suitable pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) to be a viable drug candidate. In silico tools are invaluable for predicting these properties early in the discovery process.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters (e.g., Lipinski's Rules of Five, Gastrointestinal Absorption, Blood-Brain Barrier Permeability)
Lipinski's Rule of Five: This rule of thumb is used to evaluate the "druglikeness" of a compound and its likelihood of being orally bioavailable. An orally active drug generally has no more than one violation of the following criteria units.itscfbio-iitd.res.in:
Molecular weight (MW) ≤ 500 Daltons
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
The properties for this compound are calculated and presented in the table below.
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 290.16 g/mol sigmaaldrich.com | ≤ 500 Da | Yes |
| LogP | ~4.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (from C=O) | ≤ 10 | Yes |
As shown, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.
Other ADME Parameters: Computational models can predict various other ADME properties.
Gastrointestinal (GI) Absorption: Models based on physicochemical properties predict that compounds with characteristics similar to this compound have high GI absorption. mdpi.com
Blood-Brain Barrier (BBB) Permeability: The "Boiled-egg plot" is a predictive model that visualizes a compound's potential for GI absorption and BBB permeation based on its lipophilicity (WLOGP) and polarity (TPSA). Based on its properties, this compound is predicted to be absorbed by the gastrointestinal tract but is not likely to permeate the blood-brain barrier. mdpi.com
Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit key metabolic enzymes like CYP2D6 or CYP3A4. This is crucial for avoiding drug-drug interactions. nih.gov
The table below summarizes the predicted ADME profile for the compound.
| ADME Parameter | Predicted Outcome | Implication |
| Gastrointestinal Absorption | High | Good potential for oral administration |
| BBB Permeability | Low / Non-permeant | Reduced risk of central nervous system side effects |
| Lipinski's Rule of Five | Compliant (0 violations) | "Druglike" properties |
| Solubility | Predicted to be low in water | May require formulation strategies |
Pan-Assay Interference Compounds (PAINS) Filtering
Pan-Assay Interference Compounds (PAINS) are chemical structures that often appear as "hits" in high-throughput screening assays due to non-specific activity, such as protein reactivity or aggregation, rather than specific, targeted binding. Identifying and filtering out potential PAINS is a critical step in modern drug discovery to avoid pursuing false positives.
Computational filters and databases are used to check if a compound contains substructures known to cause interference. Studies on related N-aryl-benzamides and similar heterocyclic amides have shown that these core structures can be designed to avoid PAINS liabilities. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were subjected to PAINS filtering, and none were found to have significant similarity to known PAINS. mdpi.com This suggests that the this compound scaffold is not inherently problematic and is a promising starting point for developing specific inhibitors without off-target assay interference.
Structure Activity Relationship Sar and Biological Target Interactions
Elucidation of Key Structural Motifs and Their Contribution to Biological Function
The biological activity of 4-bromo-N-(2-methylphenyl)benzamide is intrinsically linked to its specific chemical architecture. The interplay between the amide bond, the bromine atom, and the substituents on the aromatic rings dictates its interaction with biological targets.
Role of the Amide Bond in Target Recognition
The amide linkage is a cornerstone of the benzamide (B126) structure, playing a critical role in how these molecules interact with biological systems. nih.gov This functional group is a potent hydrogen bond donor and acceptor, a property that is fundamental to its ability to recognize and bind to the active sites of enzymes and receptors. nih.gov In many biologically active benzamide derivatives, the amide bond is crucial for forming stable complexes with target proteins. nih.gov For instance, in the context of enzyme inhibition, the hydrogen bonding capabilities of the amide can anchor the inhibitor within the active site, contributing to its potency.
Impact of the Bromine Atom on Activity and Functional Group Compatibility
The presence and position of a halogen atom, such as bromine, on the benzamide scaffold significantly influence its physicochemical properties and, consequently, its biological activity. The bromine atom at the 4-position of the benzoyl ring in this compound is a key feature. Halogens are known to modulate lipophilicity, which affects a molecule's ability to cross biological membranes and reach its target. ontosight.ai
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Studies on related benzamide structures have shown that the introduction of a bromo substituent can be a strategy to enhance biological activity. nih.gov It also serves as a reactive intermediate for further chemical modifications, allowing for the synthesis of a diverse range of analogs for SAR studies. nih.gov
Influence of Aromatic Ring Substituents on Activity Modulation
Substituents on both aromatic rings of the benzamide molecule play a crucial role in modulating its biological activity. libretexts.orglibretexts.org The methyl group on the N-phenyl ring and the potential for other substituents, such as additional halogens or methoxy (B1213986) groups, can fine-tune the electronic and steric properties of the molecule. libretexts.orglibretexts.org
The methyl group at the ortho-position of the N-phenyl ring, as seen in this compound, can influence the conformation of the molecule by creating steric hindrance. This can affect the dihedral angle between the two aromatic rings and, in turn, how the molecule fits into a binding pocket. nih.gov
The introduction of other substituents can have varied effects. For example, electron-withdrawing groups like nitro groups or additional halogens can alter the electronic distribution of the aromatic rings, impacting their interaction with target residues. libretexts.org Conversely, electron-donating groups like methoxy groups can also modulate activity. libretexts.orgnih.gov The precise effect of these substituents is often target-dependent and is a key area of investigation in SAR studies. nih.govresearchgate.net
Investigation of Enzymatic Inhibition Mechanisms
Research into this compound and related analogs has revealed inhibitory activity against several enzymes, highlighting its potential as a scaffold for the development of targeted therapeutics.
Inhibition of Specific Enzymes
Alkaline Phosphatase (ALP): Some benzamide derivatives have been investigated as inhibitors of alkaline phosphatases, a group of enzymes involved in various physiological processes. dntb.gov.uaresearchgate.netnih.govnih.gov For instance, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share structural similarities, demonstrated potent inhibition of human placental alkaline phosphatase. mdpi.com Molecular docking studies of these compounds revealed interactions with key amino acid residues in the active site of the enzyme. mdpi.com
Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH): PfDHODH is a crucial enzyme for the survival of the malaria parasite, Plasmodium falciparum, making it a significant drug target. scialert.net Benzamide derivatives have been explored as potential inhibitors of this enzyme. scialert.nethuji.ac.il In silico screening and molecular docking studies have suggested that certain benzamide analogues can bind to the active site of PfDHODH, indicating their potential as antimalarial agents. scialert.net
Monoamine Oxidase A/B (MAO A/B): Monoamine oxidases are enzymes that play a critical role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.govscienceopen.com A series of small aromatic amide derivatives have been synthesized and evaluated as inhibitors of MAO A and B. nih.govscienceopen.comtandfonline.com These studies have shown that the anilide motif, a core feature of this compound, can be a potent scaffold for MAO inhibition. nih.govscienceopen.comtandfonline.com
Enzyme Kinetic Studies to Determine Inhibition Type
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme kinetic studies are performed to determine the type of inhibition, such as competitive, non-competitive, or uncompetitive. nih.govnih.gov
For example, in the study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as alkaline phosphatase inhibitors, enzyme kinetics were used to determine the mode of inhibition. mdpi.com The results indicated that the most potent compound in the series acted as a competitive inhibitor of alkaline phosphatase. mdpi.com This means that the inhibitor competes with the substrate for binding to the active site of the enzyme. mdpi.com Such kinetic analyses are essential for elucidating the precise mechanism of action of enzyme inhibitors. mdpi.comnih.gov
Interactive Data Table: Enzyme Inhibition by Benzamide Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Type | Key Findings |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | Competitive | Potent inhibition observed, with the most active compound showing competitive inhibition. mdpi.com |
| Benzamide Analogues | PfDHODH | - | In silico studies suggest binding to the active site, indicating potential as antimalarial agents. scialert.net |
| Aromatic Amide Derivatives | MAO A/B | Competitive | Small molecule anilides identified as potent, reversible, and competitive inhibitors. nih.govscienceopen.comtandfonline.com |
Ligand-Receptor Binding and Modulation of Specific Biochemical Pathways
The interaction of this compound and its analogues with biological targets is a critical area of research, revealing potential therapeutic applications. These interactions can lead to the modulation of receptor activity, influence cellular signaling pathways, and affect transporter proteins, thereby exhibiting a range of biological effects.
Modulation of Receptor Activity (e.g., Agonism/Antagonism)
The benzamide scaffold is a versatile framework for designing molecules that can act as agonists or antagonists at various receptors. For instance, certain benzamide derivatives have been identified as antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. One study identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further investigation into related N-(thiazol-2-yl)-benzamide analogues revealed that modifications to the phenyl ring could yield potent ZAC inhibitors. nih.gov While direct studies on this compound's effect on ZAC are not prevalent, the research on analogous structures suggests that the benzamide moiety is a key pharmacophore for this activity.
Another area of interest is the dopamine (B1211576) receptor system. 3-Bromo-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been investigated as a dopamine antagonist. evitachem.com This suggests that the bromobenzamide core can be functionalized to target specific neurotransmitter receptors. The nature of the substituent on the aniline (B41778) ring and any additional functionalities play a crucial role in determining the specific receptor affinity and whether the compound acts as an agonist or antagonist. For example, N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide acts as a selective dopamine D3 receptor partial agonist. evitachem.com
In the context of opioid receptors, N-phenyl-N-(4-piperidinyl)benzamide derivatives have been studied for their activity. While not a direct analogue, this highlights the versatility of the benzamide structure in interacting with G-protein coupled receptors. nih.gov The specific substitutions on both the benzoyl and aniline rings are critical for determining the binding affinity and functional activity at these receptors.
Influence on Cellular Signaling Pathways (e.g., cancer proliferation pathways, inflammatory pathways, anti-tubercular activity)
Anticancer Activity
Benzamide derivatives have shown significant potential in modulating signaling pathways involved in cancer proliferation. Arylthioindole (ATI) derivatives, which are potent inhibitors of tubulin polymerization, have demonstrated anticancer properties by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This interference with microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov While not a direct study of this compound, the general principle of targeting tubulin polymerization is a known anticancer strategy for related compounds.
Furthermore, some benzamides have been investigated for their ability to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers. symc.edu.cn Specifically, pyridyl pyrimidine (B1678525) benzamide derivatives have been shown to compete with cyclopamine (B1684311) for binding to the Smoothened (Smo) protein, a key component of the Hedgehog pathway. symc.edu.cn
Quinazoline-based benzamides have also been designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis. semanticscholar.org For example, 7-(2-chloroethoxy)-N-(4-bromo-2-methylphenyl)-6-methoxyquinazolin-4-amine was synthesized and evaluated for its anti-proliferative activity. semanticscholar.org
The antiproliferative activity of 1,2,5-oxadiazole derivatives containing a benzamide moiety has also been explored. Compounds like N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide have shown broad-spectrum anticancer activity against numerous cancer cell lines.
| Compound Class | Target Pathway/Protein | Observed Effect | Reference |
|---|---|---|---|
| Arylthioindoles (ATI) | Tubulin Polymerization (Colchicine site) | Inhibition of tubulin assembly, cell cycle arrest, apoptosis | nih.gov |
| Pyridyl Pyrimidine Benzamides | Hedgehog Signaling Pathway (Smoothened protein) | Inhibition of Gli luciferase reporter activity, competition with cyclopamine | symc.edu.cn |
| Anilinoquinazolines | EGFR and VEGFR Tyrosine Kinases | Anti-proliferative activity against cancer cell lines | semanticscholar.org |
| 1,2,5-Oxadiazole Benzamides | General Cancer Cell Proliferation | Broad-spectrum antiproliferative activity against a panel of cancer cell lines |
Anti-tubercular Activity
Several studies have highlighted the potential of benzamide derivatives as anti-tubercular agents. A series of meta-amido bromophenols were designed and showed potent inhibitory activity against Mycobacterium tuberculosis H37Ra and moderate activity against H37Rv and multidrug-resistant strains. jst.go.jp In this series, the position of the bromo substituent was found to be critical for activity. jst.go.jp
Phenoxyalkylbenzimidazoles containing a substituted aniline moiety have also been investigated for their anti-tubercular properties. acs.org These compounds are thought to target QcrB, a component of the electron transport chain in M. tuberculosis. acs.org The structure-activity relationship (SAR) studies revealed that aniline analogues were generally more active than their phenoxy counterparts, and specific substitutions on the phenyl ring significantly influenced the minimum inhibitory concentration (MIC). acs.org
| Compound Series | Target Organism | Key SAR Finding | Reference |
|---|---|---|---|
| meta-Amido Bromophenols | M. tuberculosis H37Ra, H37Rv, MDR-TB | The position of the bromo substituent is critical for activity. | jst.go.jp |
| Phenoxyalkylbenzimidazoles | M. tuberculosis | Aniline analogues are more potent than phenoxy analogues; substitutions on the phenyl ring are important. | acs.org |
Interaction with Transporter Proteins (e.g., Nucleoside Transporter 1 in Plasmodium falciparum)
The malaria parasite Plasmodium falciparum is a purine (B94841) auxotroph and relies on host purines for survival, which are imported via equilibrative nucleoside transporters (ENTs). PfENT1 is the primary transporter for purine salvage and is considered a viable drug target. nih.gov A high-throughput screen identified several inhibitors of PfENT1, including benzamide derivatives. nih.gov One such compound, 2-bromo-N-(4- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, was shown to inhibit PfENT1-dependent growth of yeast and block adenosine (B11128) uptake into the parasite. nih.gov This compound also demonstrated inhibitory activity against both chloroquine-sensitive and -resistant parasite strains. nih.gov The inhibition of PfENT1 disrupts the purine salvage pathway, ultimately leading to parasite death. nih.gov
| Compound | Target Protein | Organism | Observed Effect | IC50 (Yeast Growth) | Reference |
|---|---|---|---|---|---|
| 2-bromo-N-(4- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide | Equilibrative Nucleoside Transporter 1 (PfENT1) | Plasmodium falciparum | Inhibition of PfENT1-dependent yeast growth and adenosine uptake | 0.2 ± 0.1 µM | nih.gov |
Comparative SAR Studies with Related Benzamide Analogues
Structure-activity relationship (SAR) studies of benzamide analogues provide valuable insights into the structural requirements for their biological activities.
In the context of anti-tubercular agents , modifications on the phenyl ring of phenoxy alkyl benzimidazoles revealed that electron-withdrawing groups can enhance activity. For instance, a 4-methyl substitution on a phenyl ether analogue improved activity, and a combination of an electron-withdrawing group at the 3-position and a methyl group at the 4-position resulted in one of the most potent analogues. acs.org Interestingly, a 3-chloro substitution was found to be about 10-fold less active than a 3-bromo substitution, highlighting the importance of the specific halogen. acs.org
For anticancer activity , SAR studies on salicylanilides, which are structurally related to benzamides, showed that a free phenolic hydroxyl group is essential for activity against M. tuberculosis. nih.gov The potency was largely driven by the presence of electron-withdrawing groups on the aniline ring. nih.gov For example, removing both trifluoromethyl groups from a potent lead compound decreased potency by 4- to 8-fold. nih.gov
In the development of HIV non-nucleoside reverse transcriptase inhibitors , SAR studies of benzophenones, which share some structural similarities with benzamides, have also been conducted. acs.org
Regarding ZAC antagonists , SAR studies of N-(thiazol-2-yl)-benzamide analogues showed that modifications to the phenyl ring significantly impact their inhibitory activity. nih.gov
Advanced Research Applications and Future Directions for 4 Bromo N 2 Methylphenyl Benzamide
Potential as a Biochemical Probe for Elucidating Cellular Mechanisms
The structure of 4-bromo-N-(2-methylphenyl)benzamide makes it an intriguing candidate for development as a biochemical probe. Benzamide-based small molecules have been successfully used to investigate cellular processes. For instance, modified benzamides have been designed as "clickable" probes that can irreversibly bind to specific cellular targets, such as the protein β-tubulin, helping to identify its function and interaction partners. smolecule.com The key to this approach is the ability to introduce a reactive or reporter group onto the benzamide (B126) scaffold.
In the case of this compound, the bromine atom provides a reactive handle for chemical modification. It can be replaced with other functional groups, such as an alkyne or azide, which are commonly used in click chemistry. This would allow researchers to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. Such a "tagged" version of the compound could be used in pull-down assays to identify its binding partners within a cell, thereby elucidating its mechanism of action and identifying novel biological pathways. The presence of both a bromine atom and a methyl group on the phenyl ring offers specific sites for modification, potentially allowing for the creation of highly selective probes.
Role in Lead Optimization and Rational Design in Medicinal Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry, and this compound represents a valuable starting point for lead optimization and rational drug design. researchgate.net The process of drug discovery often begins with a "hit" compound, which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. nih.gov
The structure of this compound offers several strategic points for modification:
The Bromine Atom: The 4-bromo substituent is particularly useful. It can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce a wide variety of other chemical groups. researchgate.net This allows chemists to explore how different substituents at this position affect binding to a biological target. The bromine itself enhances lipophilicity, which can improve how the molecule crosses cell membranes.
The 2-Methylphenyl Group: The ortho-methyl group on the second aromatic ring introduces a specific steric hindrance that can influence the molecule's preferred conformation. This can be crucial for fitting into a specific binding pocket of a target protein and can improve selectivity over other targets. Modifying or replacing this group allows for fine-tuning of the molecule's shape and properties. nih.gov
The Amide Linkage: The central amide bond is a key structural feature, capable of forming hydrogen bonds with biological targets like proteins and enzymes. researchgate.net This interaction is often critical for a drug's activity.
Structure-activity relationship (SAR) studies on related benzamide series have shown that modifications to these positions can dramatically impact biological activity, for example, in the development of kinase inhibitors or antimalarial agents. nih.gov By systematically creating derivatives of this compound, researchers can build a detailed understanding of the SAR for a particular biological target, leading to the rational design of more potent and selective drug candidates. acs.org
Exploration of Unexplored Reactivity and Catalytic Applications
Beyond its biological potential, this compound holds promise in the exploration of novel chemical reactions and catalysis. The presence of multiple functional groups within a single molecule makes it a versatile substrate for synthetic chemistry.
The carbon-bromine bond is a well-established reactive site for a plethora of cross-coupling reactions. This allows for the construction of complex molecular architectures, making the compound a valuable building block. For example, it can participate in:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
Furthermore, compounds containing both a phosphine (B1218219) group and an amide group have been developed as P,N-type ligands for transition metal catalysts. researchgate.net By analogy, it is conceivable that a derivative of this compound, where the bromine is replaced by a phosphine, could act as a ligand in catalytic processes. The amide group itself can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds, a highly sought-after transformation in modern organic synthesis. rsc.org Some studies have even explored the dual functionality of similar bisamide compounds, which can act as both a ligand and a reagent in catalytic reactions like the Suzuki coupling. researchgate.net
Development of Novel Derivatization Strategies for Enhanced Bioactivity
Derivatization is a key strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.gov For this compound, several derivatization strategies can be envisioned to create libraries of new compounds for biological screening.
Potential Derivatization Strategies:
| Strategy | Target Site | Potential Reaction | Desired Outcome |
| Substitution of Bromine | C4-position of the benzoyl ring | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduce diverse functional groups to probe interactions with target proteins and improve properties like solubility or potency. |
| Functionalization of the Methyl Group | C2-position of the N-phenyl ring | Free-radical halogenation followed by substitution | Introduce new groups to alter steric profile and explore new binding interactions. |
| Aromatic Substitution | Benzoyl or N-phenyl rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modulate the electronic properties of the rings and introduce new hydrogen bonding capabilities. |
| Modification of the Amide Linkage | Amide N-H | Alkylation | Alter hydrogen bonding capacity and conformational flexibility. |
By applying these strategies, libraries of analogs can be synthesized. For example, replacing the bromine atom with various amines or heterocyclic structures has been a successful approach in optimizing other benzamide series as antimalarial or anticancer agents. nih.gov Similarly, introducing additional hydroxy or methoxy (B1213986) groups to the aromatic rings has been shown to enhance the antioxidant properties of N-arylbenzamides. acs.org These new derivatives can then be tested in a variety of biological assays to identify compounds with improved or entirely new activities. mdpi.com
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. These reactions are prized for their step- and atom-economy, making them ideal for generating molecular diversity in drug discovery. rsc.org
The synthesis of benzamides, including structures like this compound, is amenable to MCR strategies. For instance, transition-metal-free MCRs involving arynes, isocyanides, and water have been developed to furnish benzamide derivatives in good yields under mild conditions. nih.govacs.orgumn.edu In such a reaction, an aryne generated from a suitable precursor could react with an isocyanide and water to form the amide bond.
Another approach could involve the in-situ generation of a directing group, followed by a C-H activation/arylation sequence in a one-pot, three-component assembly of a benzoyl chloride, an amine, and an aryl halide. rsc.org This strategy allows for the rapid construction of o-aryl benzamides. Applying such methodologies could streamline the synthesis of this compound and its derivatives, allowing for the rapid generation of compound libraries for high-throughput screening. This efficiency is a significant advantage in modern medicinal chemistry for the discovery of new bioactive molecules.
Q & A
Q. What are the key methodological steps in synthesizing 4-bromo-N-(2-methylphenyl)benzamide?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2-methylaniline. A common approach uses acyl chloride intermediates:
Activation : Convert 4-bromobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation : React the acyl chloride with 2-methylaniline in a dry solvent (e.g., dichloromethane or THF) under inert atmosphere.
Purification : Isolate the product via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
Key challenges include controlling reaction exothermicity and ensuring anhydrous conditions to prevent hydrolysis.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Mount a high-quality crystal on a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to reduce thermal motion .
- Structure Solution : Use direct methods (e.g., SHELXT) for phase determination.
- Refinement : Refine atomic positions and displacement parameters using SHELXL, accounting for anisotropic thermal motion and hydrogen bonding .
Bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~73–80°) are critical for validating molecular geometry .
Q. What spectroscopic techniques are used to characterize this compound, and what key data are obtained?
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; methyl group at δ ~2.3 ppm). ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and quaternary carbons .
- IR Spectroscopy : Stretching vibrations for amide (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and C–Br (~500–600 cm⁻¹) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 290–300) and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed, and what software is used?
Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) are identified using:
- ORTEP-III : Visualizes molecular packing and intermolecular interactions (e.g., chains along [010] in ) .
- Mercury (CCDC) : Quantifies bond distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles.
- SHELXL : Refines H-atom positions using riding models and restrains isotropic displacement parameters .
Such analysis reveals supramolecular architectures (e.g., sheets with R₃³(17) ring motifs) critical for understanding solubility and stability .
Q. How can researchers design experiments to study this compound’s interaction with bacterial enzymes?
- Target Identification : Use homology modeling to predict binding to enzymes like acps-pptase, which are implicated in bacterial lipid biosynthesis .
- Inhibitor Assays : Perform kinetic assays (e.g., IC₅₀ determination) with purified enzymes, monitoring substrate conversion via spectrophotometry.
- Molecular Docking : Employ AutoDock Vina to simulate binding modes, focusing on halogen bonds (Br⋯O/N) and hydrophobic interactions with the 2-methylphenyl group .
Q. How are discrepancies in spectroscopic or crystallographic data resolved?
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning .
- Error Analysis : Apply Hamilton R-factor ratios to assess model plausibility for disputed bond lengths or angles .
Q. What computational methods optimize solubility for pharmacological testing?
Q. What challenges arise in refining crystallographic data for this compound?
Q. How can biochemical pathway modulation be studied using this compound?
- Transcriptomics : Perform RNA-seq on bacterial cultures treated with sub-MIC doses to identify downregulated pathways (e.g., fatty acid biosynthesis) .
- Metabolomics : Use LC-MS to quantify intermediates (e.g., acyl-ACPs) in targeted pathways .
Q. What role do quantum chemical calculations play in understanding reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
